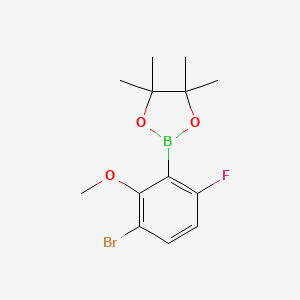

3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKYQMRVZYFAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501138241 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-98-4 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-bromo-6-fluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and aqueous or organic solvents.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H17BBrFO3 and a molecular weight of approximately 330.99 g/mol. Its structure includes a phenylboronic acid moiety with bromine and fluorine substituents, as well as a methoxy group, which enhances its reactivity and solubility in various solvents.

Organic Synthesis

3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This makes it a valuable building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions

- Suzuki-Miyaura Coupling : The compound reacts with aryl or vinyl halides in the presence of palladium catalysts to produce biaryl compounds.

| Reagent | Role |

|---|---|

| Palladium catalysts | Facilitate carbon-carbon bond formation |

| Bases (e.g., K₂CO₃) | Deprotonate boronic acid |

| Solvents (e.g., Toluene) | Medium for reaction |

Medicinal Chemistry

The unique functional groups present in this compound allow for its exploration in drug development, particularly as a potential therapeutic agent.

Potential Applications

- Boron Neutron Capture Therapy (BNCT) : Research indicates that boron-containing compounds can selectively target cancer cells, enhancing the efficacy of BNCT.

Case Study: Cancer Cell Line Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of U266 cells, a human multiple myeloma cell line, indicating its potential as an anticancer agent.

The compound's ability to interact with biological macromolecules positions it as a candidate for further research in biological applications.

Material Science

The compound's unique properties make it suitable for developing advanced materials. Its ability to participate in self-assembly processes opens avenues for creating novel functional materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The compound’s activity and reactivity depend on substituent positions and electronic effects. Key structural analogs include:

| Compound Name | CAS Number | Substituent Positions | Molecular Formula |

|---|---|---|---|

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | 352525-85-0 | Br (3), F (5), OMe (2) | C₇H₅BBrFO₂ |

| 4-Bromo-2-fluoro-3-methoxyphenylboronic acid | 943830-77-1 | Br (4), F (2), OMe (3) | C₇H₅BBrFO₂ |

| 5-Bromo-2-fluoro-3-methoxyphenylboronic acid | N/A | Br (5), F (2), OMe (3) | C₇H₅BBrFO₂ |

| 3-Chloro-6-fluoro-2-methoxyphenylboronic ester | 2121513-63-9 | Cl (3), F (6), OMe (2) | C₁₃H₁₆BClFO₃ |

Key Observations :

Reactivity and Stability

Pinacol esters are less reactive than free boronic acids but offer improved stability. Comparative studies include:

- Hydrolysis Kinetics : The pinacol ester of 4-nitrophenylboronic acid (CAS: N/A) hydrolyzes 10× slower than its free acid in aqueous H₂O₂, as shown by UV-vis spectroscopy . This suggests the target compound’s ester requires harsher conditions (e.g., basic or oxidative) for deprotection.

- Biological Activity : In penicillin-binding protein (PBP1b) inhibition assays, pinacol esters (e.g., compound 32 in ) are inactive at 1 mM, while their deprotected boronic acids (e.g., compound 33) show millimolar activity . This highlights the importance of boronic acid release for biological efficacy.

Commercial Availability and Pricing

Comparable pinacol esters include:

| Compound Name | Supplier | Purity | Price (per 100 mg) |

|---|---|---|---|

| 2,4-Difluoro-6-methoxyphenylboronic ester | Chemistry Services | >97% | €388 |

| 3-Cyano-5-(methoxycarbonyl)phenylboronic ester | Chemistry Services | >97% | €263 |

| 3-Chloro-5-methoxyphenylboronic acid | Chemistry Services | >97% | €267 |

Note: Brominated derivatives like the target compound are typically more expensive due to synthetic challenges in handling bromine .

Biological Activity

3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester, with the chemical formula C13H17BBrFO3, is a boronic acid derivative notable for its unique structural features, including bromine and fluorine substituents on the aromatic ring. This compound serves as a valuable building block in organic synthesis and has shown potential in various biological applications, particularly in medicinal chemistry.

The compound is characterized by a phenylboronic acid structure, which allows it to participate in various coupling reactions essential for synthesizing complex organic molecules. The synthesis typically involves multi-step reactions that include the formation of boronate esters, which are crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can act as a proteasome inhibitor, stopping cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells .

- Targeting Cancer Cells : Its structural properties allow it to bind selectively to cancer cell surfaces, enhancing drug delivery and efficacy .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its effectiveness against various cancer cell lines, with promising results showing IC50 values in the nanomolar range:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 4.60 | Proteasome inhibition |

| Bortezomib (control) | 7.05 | Proteasome inhibition |

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Applications in Drug Development

The compound's ability to form boronate esters enhances its potential for selective targeting of cancer cells. Research indicates that boronic acids can bind reversibly to diols present on glycoproteins, which may improve bioavailability and therapeutic effects .

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of U266 cells (a human multiple myeloma cell line) effectively, showcasing its potential as an anticancer agent.

- Biofilm Inhibition : The compound has also been studied for its ability to inhibit biofilm formation by Pseudomonas aeruginosa, indicating its utility in treating bacterial infections, particularly in immunocompromised patients .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | Similar bromine and methoxy groups | Different fluorine positioning |

| 4-Bromo-6-fluoro-2-methoxyphenylboronic acid | Bromine at a different position | Variations in reactivity |

| 3-Bromo-4-fluoro-2-methoxyphenylboronic acid | Fluorine at another position | Potentially different biological activity |

These variations illustrate how structural modifications can significantly impact chemical reactivity and biological outcomes, making SAR (structure-activity relationship) studies essential for optimizing drug candidates.

Q & A

Q. What are the primary synthetic routes for preparing 3-bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or Ir-catalyzed borylation of halogenated arenes . Advanced methods include photoinduced decarboxylative borylation of carboxylic acid derivatives, where visible light initiates radical chain propagation in the absence of metal catalysts, yielding pinacol boronic esters with high functional group tolerance . For fluoroarenes, Ni/Cu-catalyzed defluoroborylation via C–F bond cleavage provides a two-step pathway to arylboronic esters .

Q. How can purity and structural integrity be ensured during purification?

Purity (>97%) is confirmed via GC or HPLC analysis , as noted in reagent catalogs . Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) or column chromatography (silica gel, eluting with gradient mixtures) is standard. For boronic esters, NMR spectroscopy (¹¹B, ¹H, ¹³C) is critical to verify the absence of protodeboronation byproducts .

Q. What factors influence the stability of this compound in aqueous solutions?

Boronic esters hydrolyze in water to form boronic acids, but stability is enhanced by steric protection from pinacol and electron-withdrawing substituents (e.g., Br, F). Kinetic studies on analogous compounds (e.g., 4-nitrophenylboronic esters) show that hydrolysis rates depend on pH and peroxide presence, with H₂O₂ accelerating decomposition via oxidative deboronation .

Advanced Research Questions

Q. How does the bromo-fluoro-methoxy substitution pattern affect reactivity in cross-coupling reactions?

The ortho-methoxy group enhances steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings, while the electron-withdrawing Br and F substituents activate the aryl ring toward electrophilic substitution. This necessitates optimized conditions (e.g., Pd(OAc)₂/xantphos catalyst systems, elevated temperatures) to prevent side reactions like β-hydride elimination .

Q. What strategies enable chemoselective functionalization of this boronic ester in complex systems?

Controlled speciation via pH adjustment or Lewis acid additives (e.g., KHF₂) can suppress undesired side reactions. For example, borinic esters generated in situ from pinacol esters exhibit higher chemoselectivity in allylboration reactions . In iterative C–C bond formations, sequential activation of boronic esters using Pd catalysts ensures controlled oligomerization .

Q. How do substituents influence the phosphorescence properties of this compound?

Studies on phenylboronic acid pinacol esters reveal that solid-state packing and out-of-plane distortion at the B–C bond in the T₁ excited state govern room-temperature phosphorescence. The bromo and fluoro substituents may enhance spin-orbit coupling, extending phosphorescence lifetimes (up to seconds) without heavy atoms .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reaction yields reported for cross-coupling reactions?

Contradictions often arise from substituent electronic effects or catalyst poisoning by bromine . For example, Pd catalysts may deactivate via bromide ion release. Validate protocols using kinetic profiling (e.g., in situ IR, UV-vis) and compare with analogous systems (e.g., 3-chloro-4-fluorophenylboronic esters) .

Q. Why do some studies report conflicting stability data for boronic esters under acidic conditions?

Stability varies with substituent electronic profiles and solvent choice . For instance, electron-withdrawing groups (e.g., NO₂) accelerate hydrolysis, while electron-donating groups (e.g., OMe) delay it. Use buffered aqueous-organic biphasic systems to mitigate decomposition during reactions .

Emerging Applications

Q. How is this compound utilized in stimuli-responsive polymer design?

Boronic esters serve as dynamic linkers in pH- and sugar-responsive block copolymers . For example, poly(3-acrylamidophenylboronic acid)-b-PDMA forms micelles that dissociate upon glucose binding, enabling controlled drug release. The bromo-fluoro-methoxy substituents enhance hydrolytic stability in physiological conditions .

Q. Can this compound act as a precursor for multifunctional surfaces in biosensing?

Yes. Electrodeposition of arylboronic esters on Au electrodes enables selective immobilization of biomolecules (e.g., Pt nanoparticles, yeast cells) via boronate affinity. The bromo substituent allows further functionalization via Sonogashira coupling for biosensor development .

Methodological Recommendations

- Spectral Characterization : Use ¹¹B NMR to monitor boronate ester integrity (δ ~30 ppm for pinacol esters) .

- Reaction Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and bases (Cs₂CO₃ vs. Na₂CO₃) to mitigate halogen interference .

- Stability Testing : Conduct accelerated degradation studies under varying pH and oxidative conditions to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.